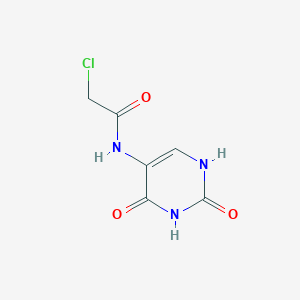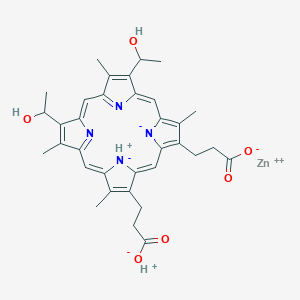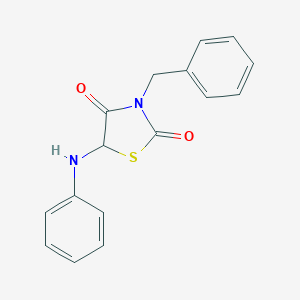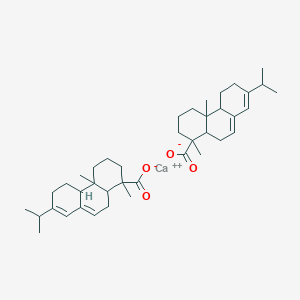
5-(Chloroacetylamino)uracil
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Chloroacetylamino)uracil, also known as CAU, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This molecule belongs to the class of uracil derivatives that have shown promising results in many biological and chemical studies.
Applications De Recherche Scientifique
5-(Chloroacetylamino)uracil has been studied extensively in various scientific fields due to its unique properties. One of the most promising applications of 5-(Chloroacetylamino)uracil is in the field of cancer research. Studies have shown that 5-(Chloroacetylamino)uracil has the potential to inhibit the growth of cancer cells by interfering with their DNA synthesis. This makes it a potential candidate for the development of new anti-cancer drugs.
5-(Chloroacetylamino)uracil has also shown potential as an antimicrobial agent. Studies have shown that it has a broad spectrum of activity against various bacteria and fungi, including drug-resistant strains. This makes it a potential candidate for the development of new antibiotics.
Another potential application of 5-(Chloroacetylamino)uracil is in the field of material science. Studies have shown that 5-(Chloroacetylamino)uracil can be used as a building block for the synthesis of new materials with unique properties. For example, it has been used to synthesize new metal-organic frameworks with potential applications in gas storage and separation.
Mécanisme D'action
The mechanism of action of 5-(Chloroacetylamino)uracil is not fully understood, but studies have shown that it interferes with DNA synthesis by inhibiting the activity of thymidylate synthase, an enzyme that is essential for DNA replication. This leads to the accumulation of uracil in the DNA, which can cause DNA damage and ultimately lead to cell death.
Biochemical and Physiological Effects
5-(Chloroacetylamino)uracil has been shown to have a number of biochemical and physiological effects. Studies have shown that it can inhibit the growth of cancer cells, reduce inflammation, and act as an antimicrobial agent. It has also been shown to have antioxidant and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-(Chloroacetylamino)uracil in lab experiments is its relatively simple synthesis method. This makes it easy to obtain and use in experiments. However, one of the limitations of using 5-(Chloroacetylamino)uracil is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are many potential future directions for research on 5-(Chloroacetylamino)uracil. One area of interest is the development of new anti-cancer drugs based on the structure of 5-(Chloroacetylamino)uracil. Another area of interest is the development of new antimicrobial agents based on the properties of 5-(Chloroacetylamino)uracil. Additionally, research on the use of 5-(Chloroacetylamino)uracil as a building block for the synthesis of new materials with unique properties is an area of interest in the field of material science. Finally, further studies on the mechanism of action of 5-(Chloroacetylamino)uracil and its potential physiological effects are needed to fully understand its potential applications.
Méthodes De Synthèse
The synthesis of 5-(Chloroacetylamino)uracil involves the reaction of 5-amino-2,4,6-trichloropyrimidine with acetyl chloride in the presence of a base such as triethylamine. The reaction leads to the formation of 5-(Chloroacetylamino)uracil as a white crystalline solid with a melting point of 228-230°C. The yield of the synthesis is typically around 50-60%.
Propriétés
Formule moléculaire |
C6H6ClN3O3 |
|---|---|
Poids moléculaire |
203.58 g/mol |
Nom IUPAC |
2-chloro-N-(2,4-dioxo-1H-pyrimidin-5-yl)acetamide |
InChI |
InChI=1S/C6H6ClN3O3/c7-1-4(11)9-3-2-8-6(13)10-5(3)12/h2H,1H2,(H,9,11)(H2,8,10,12,13) |
Clé InChI |
HPHUJFLDBKOWSX-UHFFFAOYSA-N |
SMILES |
C1=C(C(=O)NC(=O)N1)NC(=O)CCl |
SMILES canonique |
C1=C(C(=O)NC(=O)N1)NC(=O)CCl |
Solubilité |
30.5 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-bromo-N-[3-oxo-3-[2-(2-oxoindol-3-yl)hydrazinyl]propyl]benzamide](/img/structure/B228511.png)



![3-Benzyl-5-[(4-chlorophenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B228539.png)

![2-[(3-Benzyl-2,4-dioxo-thiazolidin-5-yl)-p-tolyl-amino]-acetamide](/img/structure/B228545.png)

![2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]-N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B228549.png)
![N'-[4-(dimethylamino)benzylidene]-2-{[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy}acetohydrazide](/img/structure/B228555.png)


![[(E)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]thiourea](/img/structure/B228562.png)